3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-11-8-14(17-16-12(11)3-1)20-6-4-19(5-7-20)9-13-15-10-21-18-13/h8,10H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLVOLWYLSOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=NOC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole typically involves multistep organic reactions. One common approach includes the following steps:
Formation of the cyclopenta[c]pyridazine ring: This can be achieved through the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization reactions.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Formation of the oxadiazole ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide or tert-butyl hydroperoxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Manganese dioxide, tert-butyl hydroperoxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce partially or fully reduced analogs .
Scientific Research Applications
3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional group contributions. Key examples include 1,2,3-triazole-based hybrids () and pyranopyrazole-oxazine derivatives ().
Structural and Functional Group Comparison
Key Observations :
Heterocyclic Core : The target’s 1,2,4-oxadiazole differs from 1,2,3-triazoles (e.g., 13a–13c) in electronic distribution and hydrogen-bonding capacity. Oxadiazoles are less polar but more metabolically stable than triazoles, which exhibit stronger dipole interactions .
Bicyclic Systems : Cyclopenta[c]pyridazine (target) contains adjacent nitrogen atoms in its pyridazine ring, enhancing electron-withdrawing effects relative to the pyridine-based bicyclic systems in 13a–13c .
Physicochemical and Pharmacological Insights
- Solubility: Piperazine derivatives (target and 13a–13c) are expected to exhibit improved aqueous solubility due to the basic nitrogen atoms, whereas the pyranopyrazole-oxazine () may require methoxy or methyl groups for solubility modulation.
Critical Analysis of Structural Divergence
The target compound’s cyclopenta[c]pyridazine moiety distinguishes it from cyclopenta[c]pyridine analogs (13a–13c) by introducing additional nitrogen atoms, which may alter binding affinity in enzymatic pockets. Conversely, the pyranopyrazole-oxazine () lacks a piperazine linker, limiting its ability to engage in secondary interactions common in receptor-ligand binding.
Q & A
Q. What are the recommended synthetic routes for 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling. Key steps include:
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the piperazine and oxadiazole moieties. Optimize yields by adjusting catalyst ratios (e.g., sodium ascorbate and CuSO₄·5H₂O) and solvent systems (e.g., tert-butanol/water mixtures) .
- Coupling Reactions : Employ coupling agents (e.g., EDC/HOBt) to form methylene bridges between heterocycles. Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm methylene bridging and piperazine connectivity. For example, the methylene proton signal typically appears at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects of the cyclopenta[c]pyridazine ring .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or phosphodiesterases due to the piperazine-oxadiazole scaffold’s affinity for nucleotide-binding domains. Use fluorescence polarization assays with ATP-competitive probes .
- Cellular Viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Compare with control compounds (e.g., triazole derivatives) to assess potency .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via TLC and HPLC .
- pH Stability : Dissolve in buffers (pH 2–9) and analyze by UV-Vis spectroscopy for absorbance shifts indicating hydrolysis .
Advanced Research Questions
Q. How can synthetic impurities be identified and mitigated during scale-up?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete coupling intermediates). Compare retention times with reference standards (e.g., piperazine-linked impurities) .
- Process Optimization : Introduce scavenger resins (e.g., polymer-bound isocyanates) during workup to trap unreacted reagents. Adjust stoichiometry of coupling agents to >1.2 equivalents .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the cyclopenta[c]pyridazine ring (e.g., introduce electron-withdrawing groups) to study effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between oxadiazole and kinase catalytic lysine) .
- Bioisosteric Replacement : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate potency shifts .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (target <3 for oral bioavailability) and P-glycoprotein substrate risk .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with docking software. Prioritize derivatives with low binding affinity to reduce first-pass metabolism .
Q. How should contradictory biological data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Mechanistic Deconvolution : Perform transcriptomics (RNA-seq) on treated cell lines to identify off-target pathways. Cross-validate with in vivo pharmacokinetic data (e.g., plasma concentration vs. efficacy) .
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion to enhance in vivo bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
